molecular formula C13H13BrN4OS3 B12702272 Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester CAS No. 86911-02-6

Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester

Cat. No.: B12702272
CAS No.: 86911-02-6
M. Wt: 417.4 g/mol
InChI Key: ZIQSOOILEPNPAT-UHFFFAOYSA-N
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Description

Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, a bromophenyl group, and a butanethioic acid ester moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-bromophenylamine with carbon disulfide and hydrazine hydrate to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with butanethioic acid chloride under controlled conditions to yield the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring and bromophenyl group contributes to its activity against various bacterial and fungal strains.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to key proteins. The exact pathways involved depend on the specific application and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)butanoic acid: Shares the bromophenyl group but lacks the thiadiazole ring and butanethioic acid ester moiety.

    4-(4-Bromophenyl)-thiazol-2-amine: Contains a bromophenyl group and a thiazole ring but differs in the overall structure and functional groups.

Uniqueness

Butanethioic acid, S-(5-((((4-bromophenyl)amino)thioxomethyl)amino)-1,3,4-thiadiazol-2-yl) ester is unique due to its combination of a thiadiazole ring, bromophenyl group, and butanethioic acid ester moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

CAS No.

86911-02-6

Molecular Formula

C13H13BrN4OS3

Molecular Weight

417.4 g/mol

IUPAC Name

S-[5-[(4-bromophenyl)carbamothioylamino]-1,3,4-thiadiazol-2-yl] butanethioate

InChI

InChI=1S/C13H13BrN4OS3/c1-2-3-10(19)21-13-18-17-12(22-13)16-11(20)15-9-6-4-8(14)5-7-9/h4-7H,2-3H2,1H3,(H2,15,16,17,20)

InChI Key

ZIQSOOILEPNPAT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)SC1=NN=C(S1)NC(=S)NC2=CC=C(C=C2)Br

Origin of Product

United States

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